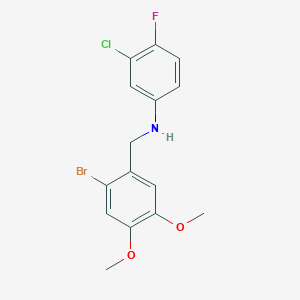![molecular formula C22H17N3O2 B6046064 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects through various mechanisms, depending on the target cells and tissues. In cancer cells, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In neurons, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one modulates the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels and receptors, and inhibition of angiogenesis. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent activity and specificity towards certain targets. However, one limitation is that 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, including the development of new analogs with improved activity and specificity, the investigation of its potential applications in other fields such as cardiovascular and metabolic diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, further studies are needed to evaluate the safety and toxicity of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in vivo, which will be essential for its potential clinical use.
Synthesis Methods
The synthesis of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps, including the condensation of 2-nitrobenzaldehyde and ethylamine to form 2-nitro-N-ethylbenzamide, which is then reduced to N-ethyl-o-aminophenol. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the final product, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one.
Scientific Research Applications
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neuroscience, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to modulate the activity of ion channels and receptors, making it a potential therapeutic agent for neurological disorders. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been investigated as a potential lead compound for the development of new drugs.
properties
IUPAC Name |
10-anilino-12-(ethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-2-23-17-12-16(24-13-8-4-3-5-9-13)18-19-20(17)25-27-22(19)15-11-7-6-10-14(15)21(18)26/h3-12,23-24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWHXZSZMLINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)
![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
